2-Bromo-6-fluoro-3-propoxyphenol
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Overview
Description
2-Bromo-6-fluoro-3-propoxyphenol is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and propoxy groups attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-propoxyphenol typically involves the bromination and fluorination of a phenol derivative followed by the introduction of a propoxy group. One common method involves the reaction of 2-bromo-6-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-propoxyphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize the phenol group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Scientific Research Applications
2-Bromo-6-fluoro-3-propoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-propoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenol
- 2-Bromo-6-fluoro-3-ethoxyphenol
- 2-Bromo-6-fluoro-3-butoxyphenol
Uniqueness
2-Bromo-6-fluoro-3-propoxyphenol is unique due to its specific combination of bromine, fluorine, and propoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(11)9(12)8(7)10/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENHQBDGXXSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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